6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole 6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 2640979-34-4
VCID: VC11867010
InChI: InChI=1S/C17H20ClN3O/c18-13-4-5-15-16(6-13)22-17(19-15)21-9-14(10-21)20-7-11-2-1-3-12(11)8-20/h4-6,11-12,14H,1-3,7-10H2
SMILES: C1CC2CN(CC2C1)C3CN(C3)C4=NC5=C(O4)C=C(C=C5)Cl
Molecular Formula: C17H20ClN3O
Molecular Weight: 317.8 g/mol

6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole

CAS No.: 2640979-34-4

Cat. No.: VC11867010

Molecular Formula: C17H20ClN3O

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole - 2640979-34-4

Specification

CAS No. 2640979-34-4
Molecular Formula C17H20ClN3O
Molecular Weight 317.8 g/mol
IUPAC Name 2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-6-chloro-1,3-benzoxazole
Standard InChI InChI=1S/C17H20ClN3O/c18-13-4-5-15-16(6-13)22-17(19-15)21-9-14(10-21)20-7-11-2-1-3-12(11)8-20/h4-6,11-12,14H,1-3,7-10H2
Standard InChI Key MDJYOWHCWMPQOQ-UHFFFAOYSA-N
SMILES C1CC2CN(CC2C1)C3CN(C3)C4=NC5=C(O4)C=C(C=C5)Cl
Canonical SMILES C1CC2CN(CC2C1)C3CN(C3)C4=NC5=C(O4)C=C(C=C5)Cl

Introduction

The compound 6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole is a heterocyclic organic molecule featuring a benzoxazole core substituted with a chloro group and a complex azetidine-pyrrolidine moiety. Benzoxazole derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth examination of the chemical, structural, and potential pharmacological properties of this compound.

Synthesis

The synthesis of this compound likely involves:

  • Formation of Benzoxazole Core: Typically achieved through cyclization reactions involving o-aminophenols and carboxylic acids or derivatives.

  • Chloro Substitution: Introduction of the chloro group via electrophilic aromatic substitution.

  • Construction of the Azetidine-Pyrrolidine Moiety: This step may involve multistep reactions, including cyclization and functional group transformations, to form the bicyclic system.

Table 2: Hypothetical Biological Activities

Activity TypeMechanism of Action
AntimicrobialInhibition of bacterial/fungal enzymes
AnticancerDNA intercalation or enzyme inhibition
CNS ModulationInteraction with neurotransmitter receptors

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are typically employed:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • X-ray Crystallography: For precise structural determination.

Potential Applications

This compound's unique structure positions it as a candidate for:

  • Drug Development:

    • As a lead molecule in antimicrobial or anticancer drug discovery.

    • As a scaffold for CNS-active agents.

  • Chemical Biology Tools:

    • Probes for studying biological pathways involving heterocyclic compounds.

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